Tibric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

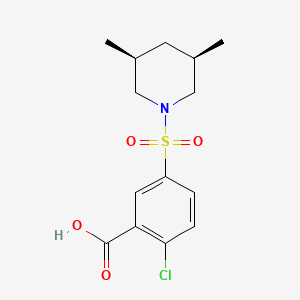

替布酸是一种磺酰胺苯甲酸,具有降脂作用。它以其降低脂质水平的能力而闻名,比氯贝丁酯更有效。 由于其在啮齿动物中的致癌作用,它从未作为人类药物被引入 . 该化合物由其 IUPAC 名称识别,即 2-氯-5-[(3R,5S)-3,5-二甲基哌啶-1-磺酰基]苯甲酸 .

准备方法

化学反应分析

替布酸会经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,尽管详细的试剂和条件没有被广泛记录。

取代: 氯磺酸基团可以参与取代反应,特别是与亲核试剂的反应。

科学研究应用

替布酸主要用于科学研究,因为它具有降脂特性:

化学: 它作为研究磺酰胺苯甲酸的模型化合物。

生物学: 研究集中在它对脂质代谢的影响及其作为降脂剂的潜力。

医学: 虽然没有用于临床,但它已被研究用于其对脂质水平和肝功能的影响。

作用机制

替布酸通过激活过氧化物酶体增殖物激活受体 α (PPAR-α) 发挥其作用。这种激活导致脂质代谢发生变化,包括:

甘油三酯减少: 甘油三酯和极低密度脂蛋白 (VLDL) 的合成减少。

HDL 升高: 高密度脂蛋白 (HDL) 的产量提高。

脂质代谢: 脂质谱的总体改善

相似化合物的比较

替布酸与其他降脂剂进行比较,例如:

氯贝丁酯: 虽然替布酸更有效,但氯贝丁酯的致癌性较低,并用于临床。

吉非贝齐: 另一种激活 PPAR-α 的纤维酸类药物,但具有不同的安全性特征。

非诺贝特: 作用相似,但药物动力学和安全性考虑因素不同 .

替布酸的独特性在于其强大的降脂作用,尽管其致癌性限制了它在研究环境中的使用。

生物活性

Tibric acid, a compound belonging to the fibrate class of hypolipidemic agents, has garnered attention for its biological activity, particularly in the context of lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, and relevant case studies.

This compound primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. The activation of PPARα by this compound leads to several metabolic effects:

- Increased Fatty Acid Oxidation : this compound enhances the β-oxidation of fatty acids in the liver, reducing triglyceride levels in the bloodstream.

- Lipoprotein Regulation : It decreases the synthesis of very-low-density lipoprotein (VLDL) and increases lipoprotein lipase activity, which promotes the clearance of triglycerides from plasma .

- Anti-inflammatory Effects : PPARα activation also exhibits anti-inflammatory properties, which may contribute to cardiovascular protection .

Effects on Lipid Profiles

This compound is effective in lowering triglyceride levels and improving overall lipid profiles. A study conducted on patients with hypertriglyceridemia demonstrated that this compound significantly reduced triglyceride levels compared to baseline measurements. The following table summarizes key findings from various studies regarding this compound's effects on lipid parameters:

Case Studies

Several clinical trials have explored the efficacy and safety of this compound in treating dyslipidemia:

- Clinical Trial on Hypertriglyceridemia :

- Comparison with Clofibrate :

- Long-term Safety Study :

属性

CAS 编号 |

37087-94-8 |

|---|---|

分子式 |

C14H18ClNO4S |

分子量 |

331.8 g/mol |

IUPAC 名称 |

2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid |

InChI |

InChI=1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+ |

InChI 键 |

IFXSWTIWFGIXQO-AOOOYVTPSA-N |

SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |

手性 SMILES |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |

规范 SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |

外观 |

Solid powder |

Key on ui other cas no. |

37087-94-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoate CP 18,524 Exirel tibric acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。